D-Configuration Acquires Nanomolar SSTR2 Binding That Is Completely Absent in the L-Enantiomer
In competitive binding assays using membranes from CHO cells stably expressing individual human SSTR subtypes, the D-Qla-containing somatostatin analog (8b, [d-Qla8]-SRIF) exhibited an SSTR2 Ki of 0.68 ± 0.10 nM. In contrast, the L-Qla-containing analog (8a, [l-Qla8]-SRIF) showed no measurable SSTR2 binding (Ki >1000 nM), representing a greater than 1,470-fold difference in SSTR2 affinity [1]. This is the defining functional distinction between the two enantiomeric building blocks when incorporated into the same tetradecapeptide scaffold.
| Evidence Dimension | SSTR2 receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 0.68 ± 0.10 nM (peptide 8b incorporating Fmoc-D-3-(3-quinolyl)alanine) |
| Comparator Or Baseline | Ki >1000 nM (peptide 8a incorporating Fmoc-L-3-(3-quinolyl)alanine) |
| Quantified Difference | >1,470-fold higher SSTR2 affinity for D-enantiomer |
| Conditions | Competitive binding assay with 125I-labeled SRIF-14 on CHO cell membranes expressing human SSTR2; values are mean ± SEM, n ≥ 3 |
Why This Matters
For researchers designing SSTR2-targeting peptides, only the D-enantiomer building block delivers the requisite receptor engagement; procurement of the L-enantiomer would result in an inactive compound at this therapeutically validated target.
- [1] Ramón R, et al. ChemBioChem. 2011;12(4):625-632. Table 2: Affinity of 8a, 8b, somatostatin, [d-Trp8]-SRIF and octreotide to receptors SSTR1–5. View Source
